molecular formula C22H23I2NO4 B585019 3-(Dimethylamino)propoxy Benziodarone CAS No. 1346604-30-5

3-(Dimethylamino)propoxy Benziodarone

Cat. No.: B585019
CAS No.: 1346604-30-5
M. Wt: 619.238
InChI Key: PTEDZPPOVWZQDA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propoxy Benziodarone is a chemical compound with the molecular formula C22H23I2NO3 and a molecular weight of 603.23. It is known for its application in proteomics research and is used primarily for scientific research purposes . The compound is characterized by its complex structure, which includes a benzofuran moiety and diiodophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propoxy Benziodarone typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core is then functionalized with diiodophenyl groups and a dimethylamino propoxy side chain. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct functionalization and coupling of the different moieties.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures for handling the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propoxy Benziodarone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino propoxy side chain or the diiodophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deiodinated or demethylated products.

Scientific Research Applications

3-(Dimethylamino)propoxy Benziodarone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although its primary use remains in research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propoxy Benziodarone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include modulation of signal transduction pathways, alteration of enzyme kinetics, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    Benziodarone: A related compound with similar structural features but different functional groups.

    Amiodarone: Another compound with a benzofuran core, used primarily as an antiarrhythmic agent.

    Dronedarone: Similar to amiodarone but with modifications to reduce side effects.

Uniqueness

3-(Dimethylamino)propoxy Benziodarone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its application in proteomics research sets it apart from other similar compounds, highlighting its importance in scientific studies.

Properties

IUPAC Name

[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]-(2-ethyl-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23I2NO3/c1-4-18-20(15-8-5-6-9-19(15)28-18)21(26)14-12-16(23)22(17(24)13-14)27-11-7-10-25(2)3/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKSHEJOLJGKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCCN(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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